molecular formula C20H23N5O B11245110 2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

2-methoxy-N-{1-[1-(4-methylphenyl)-1H-tetrazol-5-yl]cyclopentyl}aniline

Cat. No.: B11245110
M. Wt: 349.4 g/mol
InChI Key: FRPMHMDJLLXMJA-UHFFFAOYSA-N
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Description

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is a complex organic compound with a unique structure that includes a methoxy group, a tetrazole ring, and a cyclopentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE typically involves multiple steps, including the formation of the tetrazole ring and the subsequent attachment of the methoxy and cyclopentyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The tetrazole ring can be reduced under specific conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for the success of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of the tetrazole ring may produce amines.

Scientific Research Applications

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE involves its interaction with specific molecular targets and pathways. The methoxy group and tetrazole ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-N-(4-(4-METHYLPHENYL)-1,3-THIAZOL-2(3H)-YLIDENE)ANILINE
  • 2-methoxy-N-[1-(4-methylphenyl)ethyl]aniline

Uniqueness

2-METHOXY-N-{1-[1-(4-METHYLPHENYL)-1H-1,2,3,4-TETRAZOL-5-YL]CYCLOPENTYL}ANILINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H23N5O

Molecular Weight

349.4 g/mol

IUPAC Name

2-methoxy-N-[1-[1-(4-methylphenyl)tetrazol-5-yl]cyclopentyl]aniline

InChI

InChI=1S/C20H23N5O/c1-15-9-11-16(12-10-15)25-19(22-23-24-25)20(13-5-6-14-20)21-17-7-3-4-8-18(17)26-2/h3-4,7-12,21H,5-6,13-14H2,1-2H3

InChI Key

FRPMHMDJLLXMJA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3(CCCC3)NC4=CC=CC=C4OC

Origin of Product

United States

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